![molecular formula C8H6N2S2 B063977 4-(2-Thienyl)pyrimidine-2-thiol CAS No. 175202-75-2](/img/structure/B63977.png)
4-(2-Thienyl)pyrimidine-2-thiol
Overview
Description
“4-(2-Thienyl)pyrimidine-2-thiol” is a unique chemical compound with the empirical formula C8H6N2S2 and a molecular weight of 194.28 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(2-Thienyl)pyrimidine-2-thiol”, has been a topic of interest in the field of organic synthesis . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide to give a pyrimidinethione derivative .Molecular Structure Analysis
The molecular structure of “4-(2-Thienyl)pyrimidine-2-thiol” is represented by the SMILES stringSc1nccc(n1)-c2cccs2
. Chemical Reactions Analysis
Pyrimidine compounds, including “4-(2-Thienyl)pyrimidine-2-thiol”, have been found to exhibit a range of chemical reactions . These reactions are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Thienyl)pyrimidine-2-thiol” include an empirical formula of C8H6N2S2 and a molecular weight of 194.28 .Scientific Research Applications
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules. It’s used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown immense biological activities .
Anti-inflammatory Activities
The synthesized compounds from “4-(2-Thienyl)pyrimidine-2-thiol” have shown potent anti-inflammatory activities both in vitro and in vivo . This makes it a potential candidate for developing new anti-inflammatory drugs.
Antioxidant Properties
The compounds synthesized from “4-(2-Thienyl)pyrimidine-2-thiol” have exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . This suggests its potential use in combating oxidative stress-related diseases.
Role in Heterocyclization
“4-(2-Thienyl)pyrimidine-2-thiol” plays a significant role in the heterocyclization of various substrates . This process is crucial in the synthesis of thiophene derivatives, which are known for their diverse biological activities .
Industrial Chemistry Applications
Thiophene derivatives, which can be synthesized from “4-(2-Thienyl)pyrimidine-2-thiol”, are utilized in industrial chemistry as corrosion inhibitors . This highlights its importance in material science.
Organic Semiconductors
Thiophene-mediated molecules, synthesized from “4-(2-Thienyl)pyrimidine-2-thiol”, play a prominent role in the advancement of organic semiconductors . This is crucial in the development of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .
Future Directions
The potential of pyrimidine compounds, including “4-(2-Thienyl)pyrimidine-2-thiol”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPBWKUWAKTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371967 | |
Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)pyrimidine-2-thiol | |
CAS RN |
175202-75-2 | |
Record name | 4-(2-Thienyl)-2(1H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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